molecular formula C12H17NO2 B4611887 N-(3-methoxypropyl)-2-methylbenzamide

N-(3-methoxypropyl)-2-methylbenzamide

Cat. No.: B4611887
M. Wt: 207.27 g/mol
InChI Key: GPEYHLVDUPJQCC-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-2-methylbenzamide is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 207.125928785 g/mol and the complexity rating of the compound is 194. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Properties

N-(3-methoxypropyl)-2-methylbenzamide derivatives have been synthesized and evaluated for their antibacterial properties, particularly targeting the bacterial cell division protein FtsZ. These compounds have shown potent antistaphylococcal activity with improved pharmaceutical properties, highlighting their potential as novel antibacterial agents with enhanced efficacy and drug-like characteristics (Haydon et al., 2010).

Catalytic Applications

The compound has also found application in catalysis, particularly in Rh(III)-catalyzed reactions. It has been used in directed C-H olefination processes, demonstrating its role as an oxidizing directing group. This has led to mild, efficient, and versatile methodologies for the selective formation of valuable chemical structures, showcasing the compound's utility in organic synthesis (Rakshit et al., 2011).

Material Science

In the realm of material science, this compound and its derivatives have been utilized in the development of controlled-release pharmaceutical formulations. The use of 3D printing technology to create bilayer tablets capable of controlled drug release is a notable application. This approach offers the potential for customizable drug delivery systems, providing a novel method for the formulation of pharmaceuticals (Khaled et al., 2014).

Neuropharmacology

Furthermore, the compound's structure has been leveraged in neuropharmacology to design and evaluate novel radioligands for positron emission tomography (PET) imaging of metabotropic glutamate receptor type 1 (mGluR1) in the brain. This application underscores the compound's potential in aiding the diagnosis and study of neurological disorders (Toyohara et al., 2013).

Properties

IUPAC Name

N-(3-methoxypropyl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-10-6-3-4-7-11(10)12(14)13-8-5-9-15-2/h3-4,6-7H,5,8-9H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEYHLVDUPJQCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.